molecular formula C2H8N6S B13525112 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine

Cat. No.: B13525112
M. Wt: 148.19 g/mol
InChI Key: HCGDAXNXDGUWHR-UHFFFAOYSA-N
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Description

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a thiol group, and a hydrazine moiety attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine typically involves the cyclization of hydrazine derivatives with carbon disulfide or thiourea. One common method involves the reaction of hydrazine hydrate with potassium dithiocarbazinate in the presence of water, followed by refluxing the mixture to obtain the desired product . Another approach includes the reaction of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole with hydrogen sulfide, followed by recrystallization from ethanol to achieve high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of continuous reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

Major products formed from these reactions include disulfides, sulfonic acids, hydrazine derivatives, and various substituted triazoles. These products can have diverse applications depending on their chemical structure and properties .

Mechanism of Action

The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the thiol group can interact with thiol-containing proteins, leading to the modulation of their activity. The hydrazine moiety can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

4-amino-4H-1,2,4-triazole-3-thiol,hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C2H8N6S

Molecular Weight

148.19 g/mol

IUPAC Name

4-amino-1H-1,2,4-triazole-5-thione;hydrazine

InChI

InChI=1S/C2H4N4S.H4N2/c3-6-1-4-5-2(6)7;1-2/h1H,3H2,(H,5,7);1-2H2

InChI Key

HCGDAXNXDGUWHR-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=S)N1N.NN

Origin of Product

United States

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